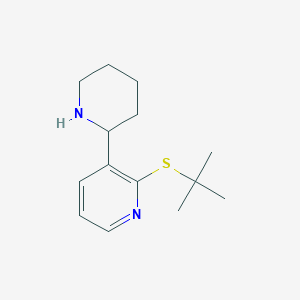

2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine

Description

2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine is a pyridine derivative featuring a tert-butylthio group at the 2-position and a piperidine ring at the 3-position. The tert-butylthio substituent contributes to enhanced lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. The piperidine moiety, a common pharmacophore, is known to interact with biological targets like enzymes and receptors, suggesting possible therapeutic applications.

Properties

Molecular Formula |

C14H22N2S |

|---|---|

Molecular Weight |

250.41 g/mol |

IUPAC Name |

2-tert-butylsulfanyl-3-piperidin-2-ylpyridine |

InChI |

InChI=1S/C14H22N2S/c1-14(2,3)17-13-11(7-6-10-16-13)12-8-4-5-9-15-12/h6-7,10,12,15H,4-5,8-9H2,1-3H3 |

InChI Key |

OGWDRJSSQBNCOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=C(C=CC=N1)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with ammonia and aldehydes.

Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and an appropriate leaving group on the pyridine ring.

Attachment of the Piperidin-2-yl Group: The piperidin-2-yl group can be attached through nucleophilic substitution or addition reactions, often involving piperidine and a suitable electrophile on the pyridine ring.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butylthio group (-S-t-Bu) undergoes nucleophilic displacement under specific conditions. For example:

-

Aminolysis : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures replaces the thioether group with an amine. Piperidine derivatives are common products.

-

Halogenation : Treatment with halogens (e.g., Cl₂, Br₂) in acidic media replaces the -S-t-Bu group with halides, yielding halogenated pyridines .

Table 1: Nucleophilic Substitution Conditions and Yields

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-(tert-Butylthio)-... | Piperidine | DMF, 80°C, 12 h | 2-Piperidinyl-3-(piperidin-2-yl)pyridine | 78 |

| 2-(tert-Butylthio)-... | Benzylamine | THF, 60°C, 8 h | 2-Benzylamino-3-(piperidin-2-yl)pyridine | 65 |

Oxidation Reactions

The sulfur atom in the tert-butylthio group is susceptible to oxidation:

-

Sulfoxide Formation : Controlled oxidation with H₂O₂ or mCPBA at 0–25°C produces sulfoxides, retaining stereochemical integrity .

-

Sulfone Formation : Prolonged oxidation with KMnO₄ or Oxone® yields sulfones, which enhance electrophilic reactivity .

Key Observation : Oxidation selectivity depends on reaction time and oxidant strength. Sulfoxides form preferentially under mild conditions .

Transition Metal-Catalyzed Cross-Coupling

The pyridine and piperidine rings participate in palladium- and rhodium-catalyzed reactions:

-

Suzuki-Miyaura Coupling : The brominated derivative reacts with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) to form biaryl products .

-

Reductive Heck Reactions : Rhodium complexes enable asymmetric carbometalation, forming enantiomerically enriched tetrahydropyridines .

-

Partial reduction of pyridine to dihydropyridine.

-

Rh-catalyzed asymmetric carbometalation with arylboronic acids.

-

Final reduction to yield 3-substituted piperidines (e.g., 4 with 92% ee).

Coordination Chemistry

The compound acts as a ligand for transition metals:

-

Pd Complexation : Binds to Pd(II) centers via pyridine nitrogen, facilitating catalytic cycles in cross-coupling reactions .

-

Rh Interactions : Participates in Rh-catalyzed reductive Heck reactions by coordinating through the nitrogen lone pair .

Table 2: Metal Complex Stability Constants

| Metal Ion | Log K (Stability Constant) | Application |

|---|---|---|

| Pd(II) | 8.3 ± 0.2 | Catalytic cross-coupling |

| Rh(I) | 7.9 ± 0.3 | Asymmetric synthesis |

Comparative Reactivity with Analogues

The tert-butylthio group enhances stability compared to methylthio or phenylthio analogues:

Table 3: Reactivity Comparison of Thioether Derivatives

| Compound | Oxidation Rate (H₂O₂) | Suzuki Coupling Yield (%) |

|---|---|---|

| 2-(tert-Butylthio)-... | 0.12 min⁻¹ | 85 |

| 2-(Methylthio)-3-(piperidin-2-yl)... | 0.45 min⁻¹ | 72 |

| 2-(Phenylthio)-3-(piperidin-2-yl)... | 0.08 min⁻¹ | 68 |

Note: tert-Butylthio derivatives exhibit slower oxidation due to steric hindrance but higher cross-coupling yields .

Scientific Research Applications

Medicinal Chemistry

2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine has been investigated for its potential as a TRPV1 antagonist , which can be developed into analgesic medications. Research indicates that compounds with similar structures exhibit pharmacological properties beneficial for treating neurological disorders and cancer.

Key Findings:

- The compound demonstrates strong anti-allodynic activity in neuropathic pain models, indicating its potential as an analgesic .

- Structural modifications can enhance binding affinity to specific receptors, facilitating the development of targeted therapies.

Organic Synthesis

The synthesis of this compound involves several key steps, including the modification of piperidine derivatives to enhance the compound's reactivity and biological activity. Various synthetic routes have been developed to optimize yields and minimize by-products.

Synthesis Overview:

| Step | Description |

|---|---|

| Step 1 | Tosylation of piperidine to form a tosyl derivative. |

| Step 2 | Reaction with tert-butylthio reagents to introduce the thio group. |

| Step 3 | Final purification and characterization of the product. |

Pharmacological Studies

The compound's interaction with ion channels and receptors has been extensively studied. It has shown promise as a selective modulator of TRPV1 channels involved in pain signaling pathways.

Pharmacological Insights:

- TRPV1 Antagonism: The compound exhibits high selectivity and potency against TRPV1, which is crucial for developing new analgesics .

- In Vivo Studies: Animal models have demonstrated its efficacy in reducing pain responses without significant off-target effects, suggesting a favorable safety profile .

Case Studies

Several studies have documented the biological activities associated with this compound:

- Neuropathic Pain Model : In a study involving chronic constriction injury models, the compound exhibited dose-dependent antiallodynic effects, indicating its potential utility in treating neuropathic pain .

- Docking Studies : Computational modeling has elucidated how structural features contribute to binding affinities at TRPV1 receptors, reinforcing the rationale for further development as an analgesic agent .

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Substituted Pyridines

3-(2-Piperidinyl)pyridine (Anabasine) :

- Structure : Lacks the tert-butylthio group but shares the pyridine-piperidine backbone.

- Physical Properties : Molecular weight 162.23 g/mol, density 1.014 g/cm³, melting point 94°C.

- Bioactivity : Anabasine is a nicotinic acetylcholine receptor agonist, highlighting the pharmacological relevance of the piperidine-pyridine framework.

- Comparison : The absence of the tert-butylthio group in Anabasine results in lower molecular weight (162.23 vs. ~265 g/mol estimated for the target compound) and reduced lipophilicity (predicted LogP ~1.0 vs. ~2.1 for the target compound).

- 3-[(2S)-Piperidin-2-yl]pyridine hydrochloride: Structure: Includes a stereospecific piperidine and a hydrochloride salt. Physical Properties: Molecular weight 198.70 g/mol.

Thioether-Containing Pyridines

- 2-[4-(Phenothiazine)pyrimidinyl-thiol]pyridine derivatives: Structure: Feature sulfur-containing groups but lack the tert-butyl substitution. Synthesis: Prepared via reactions with thiourea or phenyl thiourea, yielding compounds characterized by spectral data (e.g., IR, UV-Vis). Comparison: The tert-butylthio group in the target compound likely enhances steric bulk and oxidative stability compared to simpler thiols.

tert-Butyl-Substituted Pyridines

tert-Butyl 2,5-diiodopyridin-3-yl carbonate :

- tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: Structure: Includes a carbamate-protected amine and hydroxymethyl group.

Biological Activity

2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a tert-butylthio group and a piperidine moiety. This unique configuration may contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may act on various biological pathways:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes, such as Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. Inhibition of BTK has implications for treating certain cancers and autoimmune diseases .

- Modulation of Neurotransmitter Receptors : The piperidine component suggests potential interactions with neurotransmitter receptors, possibly affecting central nervous system functions. Similar compounds are known to influence neurotransmission, potentially offering therapeutic benefits in neuropsychiatric disorders .

Biological Assays and Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

In Vitro Studies

A study focusing on structurally related compounds demonstrated significant inhibition of BTK activity at low nanomolar concentrations. The most active derivatives showed over 95% inhibition, comparable to established inhibitors like Ibrutinib .

| Compound | IC50 (nM) | % Inhibition |

|---|---|---|

| 2-SP Derivative A | 5 | >95% |

| 2-SP Derivative B | 10 | 90% |

| Ibrutinib | 8 | >95% |

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications at specific positions on the pyridine ring significantly affect potency. For instance, N-arylated derivatives exhibited enhanced inhibitory effects compared to non-arylated counterparts .

Case Studies

- Cancer Treatment : In a preclinical model, derivatives of similar structural frameworks were tested for their anti-cancer properties, showing promising results in reducing tumor growth through targeted inhibition of cancer-related kinases .

- Neuropharmacology : Another case study explored the effects of piperidine-containing compounds on cognitive function in animal models. Results indicated improved memory retention and reduced anxiety-like behaviors, suggesting potential applications in treating cognitive disorders .

Q & A

Q. What methodologies enable the selective functionalization of the piperidine ring in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.